An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1H-imidazol-1-yl)acetone
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1H-imidazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1H-imidazol-1-yl)acetone, a versatile heterocyclic ketone. As a Senior Application Scientist, this document synthesizes fundamental chemical data, detailed experimental protocols, and insights into its potential applications, particularly within the pharmaceutical industry. The structure of this guide is designed to offer a logical and in-depth exploration of the compound, moving from its basic characteristics to its synthesis, reactivity, and role as a valuable building block in medicinal chemistry.
Core Chemical and Physical Properties
1-(1H-imidazol-1-yl)acetone, also known as N-acetonylimidazole, is a derivative of imidazole where an acetonyl group is attached to one of the nitrogen atoms of the imidazole ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O | PubChem |
| Molecular Weight | 124.14 g/mol | PubChem |
| CAS Number | 131394-02-0 | PubChem |
| IUPAC Name | 1-(1H-imidazol-1-yl)propan-2-one | PubChem |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| XLogP3 | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 124.063662883 Da | PubChem |
Synthesis and Purification
The most direct and commonly employed method for the synthesis of 1-(1H-imidazol-1-yl)acetone is the N-alkylation of imidazole with chloroacetone. This reaction is a classic example of nucleophilic substitution, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.
Caption: General workflow for the synthesis of 1-(1H-imidazol-1-yl)acetone.
Experimental Protocol: Synthesis of 1-(1H-imidazol-1-yl)acetone
This protocol is adapted from established procedures for the N-alkylation of imidazoles.[1][2]
Materials:
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Imidazole
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously.
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Purification
The crude 1-(1H-imidazol-1-yl)acetone is typically purified by column chromatography on silica gel.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The appropriate eluent system should be determined by TLC analysis of the crude product.
-
Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford pure 1-(1H-imidazol-1-yl)acetone.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-(1H-imidazol-1-yl)acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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~2.2 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (CH₃) of the acetone moiety.
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~4.8 ppm (s, 2H): This singlet is assigned to the two protons of the methylene group (CH₂) connecting the imidazole ring and the carbonyl group.
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~7.0 ppm (s, 1H): This signal corresponds to the proton at the C4 or C5 position of the imidazole ring.
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~7.1 ppm (s, 1H): This signal corresponds to the other proton at the C5 or C4 position of the imidazole ring.
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~7.6 ppm (s, 1H): This singlet is attributed to the proton at the C2 position of the imidazole ring, which is typically the most deshielded proton on the ring.
¹³C NMR (Predicted):
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~27 ppm: The carbon of the methyl group (CH₃).
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~55 ppm: The carbon of the methylene group (CH₂).
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~120 ppm: The carbon at the C5 position of the imidazole ring.
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~129 ppm: The carbon at the C4 position of the imidazole ring.
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~138 ppm: The carbon at the C2 position of the imidazole ring.
-
~205 ppm: The carbonyl carbon (C=O) of the acetone moiety, which is significantly deshielded.
Mass Spectrometry (MS)
The mass spectrum of 1-(1H-imidazol-1-yl)acetone obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available through the NIST Mass Spectrometry Data Center.
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Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of the compound, is expected.
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Major Fragmentation Pathways:
-
Loss of the acetyl group (•CH₃CO) to give a fragment at m/z = 81. This is often a prominent peak.
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Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43.
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Fragmentation of the imidazole ring itself can lead to smaller fragments.
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Caption: Predicted major fragmentation pathways for 1-(1H-imidazol-1-yl)acetone.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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~1720-1740 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ketone.
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~1500-1600 cm⁻¹: Absorption bands corresponding to the C=C and C=N stretching vibrations within the imidazole ring.
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~2900-3100 cm⁻¹: C-H stretching vibrations of the methyl, methylene, and imidazole ring protons.
Reactivity and Mechanistic Considerations
The chemical reactivity of 1-(1H-imidazol-1-yl)acetone is dictated by its key functional groups: the imidazole ring and the ketone.
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Imidazole Ring: The imidazole ring is aromatic and possesses both acidic and basic properties. The lone pair of electrons on the N3 nitrogen makes it nucleophilic and basic. The N-H proton in unsubstituted imidazole is weakly acidic. In 1-(1H-imidazol-1-yl)acetone, the N1 nitrogen is alkylated, which influences the electronic properties of the ring.
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Ketone Group: The carbonyl group is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. The α-protons on the methyl and methylene groups are weakly acidic and can be removed by a strong base to form an enolate.
Applications in Drug Development and Medicinal Chemistry
Imidazole-containing compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions.[3] 1-(1H-imidazol-1-yl)acetone serves as a key building block in the synthesis of more complex bioactive molecules, particularly in the development of antifungal agents.
Precursor to Azole Antifungal Agents
Many of the most successful antifungal drugs, such as ketoconazole, are azole derivatives.[4] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[5] The synthesis of ketoconazole and its analogues often involves the introduction of an imidazole-containing side chain. While not always a direct starting material, 1-(1H-imidazol-1-yl)acetone represents a readily accessible synthon that can be elaborated to form the core structures of these antifungal agents. For instance, the acetonyl side chain can be functionalized through reduction of the ketone to a secondary alcohol, followed by further chemical modifications.
Caption: Potential synthetic pathway from 1-(1H-imidazol-1-yl)acetone to azole antifungal analogues.
The versatility of 1-(1H-imidazol-1-yl)acetone as a building block stems from the reactivity of both the ketone and the potential for further substitution on the imidazole ring, allowing for the generation of diverse chemical libraries for drug discovery screening.[6][7]
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Health Hazards: Based on data for similar imidazole derivatives, it may cause skin and eye irritation.[9] Inhalation of vapors or dust may cause respiratory tract irritation.[9]
-
Fire Hazards: The compound contains a ketone, which may be flammable. Keep away from heat, sparks, and open flames.[10]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Always consult the most up-to-date safety information from the supplier before handling this chemical.
Conclusion
1-(1H-imidazol-1-yl)acetone is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for the development of novel bioactive molecules, particularly in the search for new antifungal agents. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a resource for researchers and drug development professionals.
References
-
PubChem. (n.d.). 1-(1H-imidazol-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 2-Propanone, 1-(1H-imidazol-1-yl)- (9CI) Safety Data Sheets(SDS). Retrieved from [Link]
-
University of Rochester. (n.d.). Purification. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-imidazol-1-yl)acetone. National Center for Biotechnology Information. Retrieved from [Link]
- Baddiley, J., Buchanan, J. G., & Handschumacher, R. E. (1956). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Journal of the Chemical Society, 2818-2822.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-(2-hydroxypropyl)imidazole. Retrieved from [Link]
- Yousuf, S., Khan, K. M., Naz, F., Perveen, S., & Miana, G. A. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o552.
- Rani, N., Sharma, A., Gupta, G. K., & Singh, R. (2013). Imidazoles as Potential Antifungal Agents: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1626–1655.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
- Pontikis, R., Kessl, J. J., & Georgopapadakou, N. H. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 38(15), 2893–2901.
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of Purification of Organic Compounds. Retrieved from [Link]
- Vanden Bossche, H., Marichal, P., Gorrens, J., Coene, M. C., Willemsens, G., Bellens, D., Roels, I., Moereels, H., & Janssen, P. A. (1989). Biochemical approaches to selective antifungal activity. Focus on azole antifungals. Mycoses, 32 Suppl 1, 35–52.
-
eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
- Hu, C., Xu, Z., Huang, Z., Wang, R., Zhang, Y., & Mao, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448–1454.
- Reddy, T. R., Reddy, G. C. S., & Reddy, P. S. N. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Synthesis, 55(20), 3323-3329.
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical approaches to selective antifungal activity. Focus on azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-(1H-imidazol-2-yl)propan-1-one | C6H8N2O | CID 15210946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
